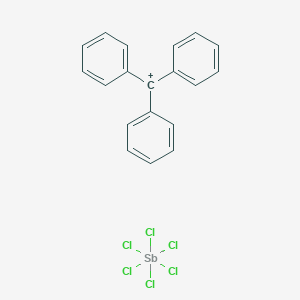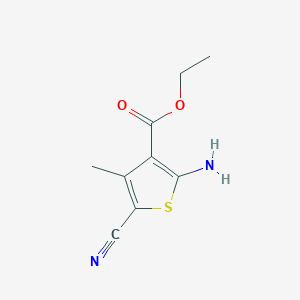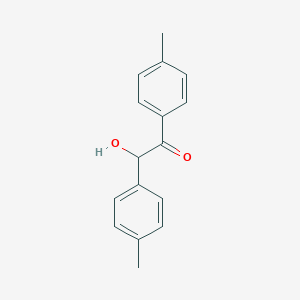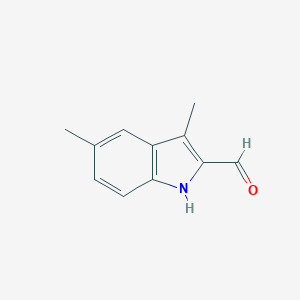
3,5-Dimethyl-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. This compound has been explored in various chemical syntheses and analyses due to its unique structural properties.
Synthesis Analysis
- The synthesis of related indole derivatives involves condensation reactions under specific conditions. For instance, the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole through a condensation reaction is detailed in a study by Barakat et al. (2017) (Barakat et al., 2017).
- Gold-catalyzed cycloisomerizations have been reported as a method for preparing related 1H-indole-2-carbaldehydes, as described by Kothandaraman et al. (2011) (Kothandaraman et al., 2011).
Molecular Structure Analysis
- The molecular structure of indole derivatives can be analyzed using X-ray crystallography and Hirshfeld surface analysis. For instance, the crystal structure of a related compound was analyzed by Ali et al. (2005) (Ali et al., 2005).
Chemical Reactions and Properties
- Indole derivatives undergo various chemical reactions depending on the reactants and conditions. For example, Suzdalev and Den’kina (2011) explored reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds (Suzdalev & Den’kina, 2011).
Physical Properties Analysis
- The physical properties of indole derivatives, such as thermal stability and molecular interactions, can be characterized using spectroscopic and thermal tools. The thermal stability of a related compound was investigated by Barakat et al. (2017) (Barakat et al., 2017).
Chemical Properties Analysis
- The electrophilic and nucleophilic regions of indole derivatives can be studied using molecular electrostatic potential maps. Barakat et al. (2017) utilized this approach in their study (Barakat et al., 2017).
Applications De Recherche Scientifique
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have a significant role in Multicomponent Reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
-
Multicomponent Reactions (MCRs) : 1H-Indole-3-carbaldehyde and its derivatives, including “3,5-Dimethyl-1H-indole-2-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have a significant role in Multicomponent Reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
-
Biological Activities : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
-
Receptor Agonist : 1H-Indole-3-carbaldehyde is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, in turn stimulating the production of interleukin-22 which facilitates mucosal reactivity .
-
Antiviral Activity : Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . Additionally, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
-
Anti-inflammatory and Analgesic Activities : Some derivatives have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .
-
Anticancer Properties : 2,3-Dimethylindoles and tetrahydrocarbazoles also show anticancer properties against the cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 . Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .
Orientations Futures
The future directions for 3,5-Dimethyl-1H-indole-2-carbaldehyde could involve further exploration of its synthesis strategies, chemical reactions, and biological activities. Given its role as a precursor in the synthesis of active molecules, there is potential for the development of new pharmaceutical compounds .
Propriétés
IUPAC Name |
3,5-dimethyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUNHFBHYCXIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424352 |
Source


|
| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-indole-2-carbaldehyde | |
CAS RN |
1463-67-8 |
Source


|
| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

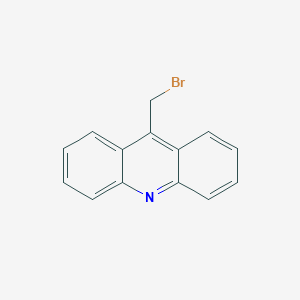
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
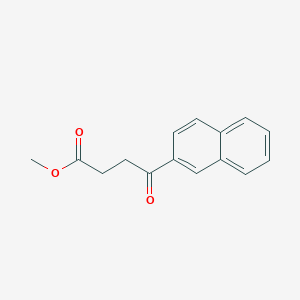
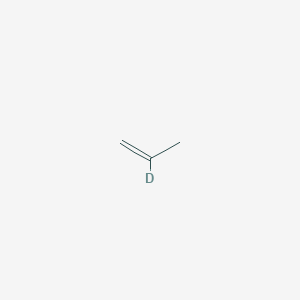
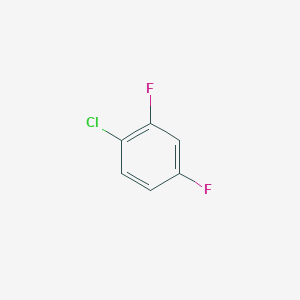
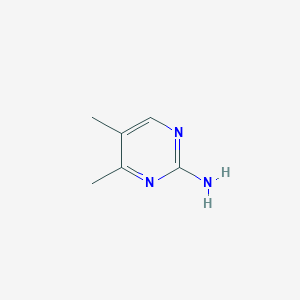
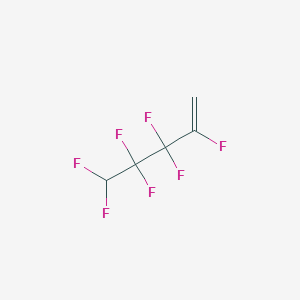
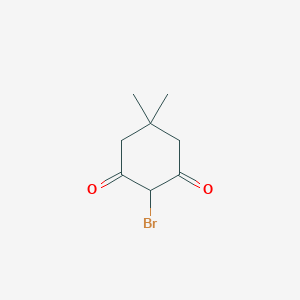
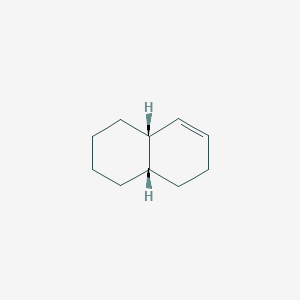
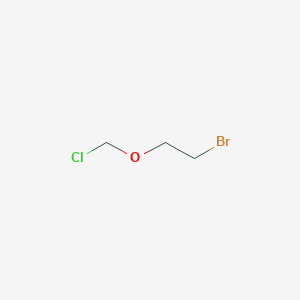
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
